molecular formula C18H25NO6 B3999985 Oxalic acid;4-[3-(2-prop-2-enylphenoxy)propyl]morpholine

Oxalic acid;4-[3-(2-prop-2-enylphenoxy)propyl]morpholine

Cat. No.: B3999985
M. Wt: 351.4 g/mol
InChI Key: NYJMSBCHJPPDHQ-UHFFFAOYSA-N
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Description

Oxalic acid;4-[3-(2-prop-2-enylphenoxy)propyl]morpholine is a complex organic compound that combines the properties of oxalic acid and a morpholine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;4-[3-(2-prop-2-enylphenoxy)propyl]morpholine typically involves multiple steps. One common route includes the reaction of oxalic acid with 4-[3-(2-prop-2-enylphenoxy)propyl]morpholine under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as crystallization or distillation to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;4-[3-(2-prop-2-enylphenoxy)propyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups in the molecule, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbon dioxide and formic acid, while reduction may produce different morpholine derivatives.

Scientific Research Applications

Oxalic acid;4-[3-(2-prop-2-enylphenoxy)propyl]morpholine has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which oxalic acid;4-[3-(2-prop-2-enylphenoxy)propyl]morpholine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects. The pathways involved can include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.

    Disodium oxalate: A salt of oxalic acid with applications in analytical chemistry.

    Calcium oxalate: A naturally occurring compound found in plants and animals.

Uniqueness

Oxalic acid;4-[3-(2-prop-2-enylphenoxy)propyl]morpholine is unique due to its combination of oxalic acid and morpholine functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

oxalic acid;4-[3-(2-prop-2-enylphenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.C2H2O4/c1-2-6-15-7-3-4-8-16(15)19-12-5-9-17-10-13-18-14-11-17;3-1(4)2(5)6/h2-4,7-8H,1,5-6,9-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJMSBCHJPPDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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